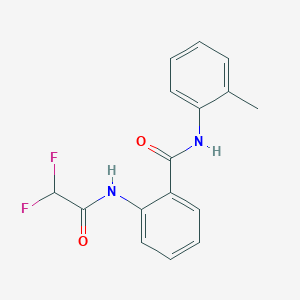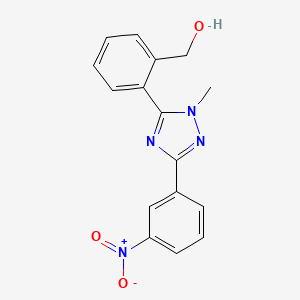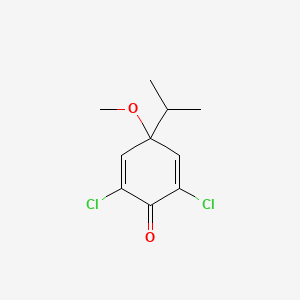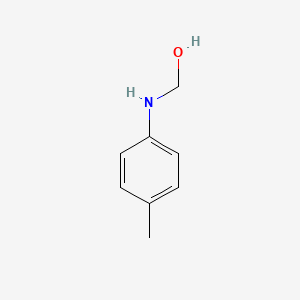
N-Butyl-N~2~-(phosphonomethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N~2~-(phosphonomethyl)glycinamide is an organophosphorus compound with a unique structure that includes a butyl group, a phosphonomethyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N~2~-(phosphonomethyl)glycinamide typically involves the reaction of N-(phosphonomethyl)glycine with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N~2~-(phosphonomethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted glycinamides.
Scientific Research Applications
N-Butyl-N~2~-(phosphonomethyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the formulation of agrochemicals and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-N~2~-(phosphonomethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Phosphonomethyl)glycine: A related compound with similar structural features but lacking the butyl group.
N,N-Bis(phosphonomethyl)-2-amino-1-propanol: Another organophosphorus compound with multiple phosphonomethyl groups.
Glyphosate: A widely known herbicide with a phosphonomethyl group.
Uniqueness
N-Butyl-N~2~-(phosphonomethyl)glycinamide is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61443-85-4 |
|---|---|
Molecular Formula |
C7H17N2O4P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
[[2-(butylamino)-2-oxoethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C7H17N2O4P/c1-2-3-4-9-7(10)5-8-6-14(11,12)13/h8H,2-6H2,1H3,(H,9,10)(H2,11,12,13) |
InChI Key |
MLHPAASSRBETHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CNCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)




![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)


